
Desethyl Fondenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethyl Fondenafil is a metabolite of Fondenafil, a compound structurally related to sildenafil, which is widely known for its use in treating erectile dysfunction this compound is formed through the N-desmethylation of Fondenafil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desethyl Fondenafil typically involves the N-desmethylation of Fondenafil. This process can be achieved through various chemical reactions, including the use of reducing agents or catalytic hydrogenation. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require specific temperatures and pressures to optimize the yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Desethyl Fondenafil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully reduced forms of the compound.
Scientific Research Applications
Desethyl Fondenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fondenafil and its metabolites.
Biology: Studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of related compounds.
Mechanism of Action
Desethyl Fondenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil and other related compounds.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil also inhibits PDE-5 and increases cGMP levels.
Vardenafil: Another PDE-5 inhibitor with similar pharmacological properties to sildenafil.
Tadalafil: A longer-acting PDE-5 inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Uniqueness of Desethyl Fondenafil
This compound is unique due to its specific metabolic pathway and its potential applications in scientific research. While it shares similarities with other PDE-5 inhibitors, its distinct chemical structure and metabolic profile make it a valuable compound for further study and development.
Properties
CAS No. |
1027192-92-2 |
|---|---|
Molecular Formula |
C₂₂H₂₈N₆O₃ |
Molecular Weight |
424.5 |
Synonyms |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
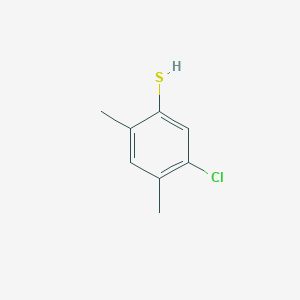
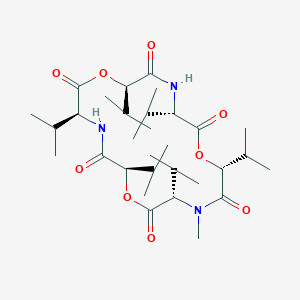
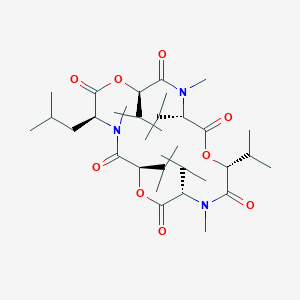
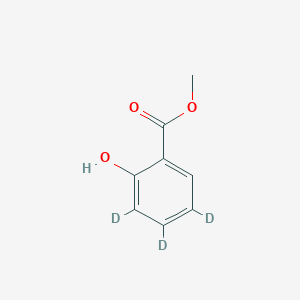
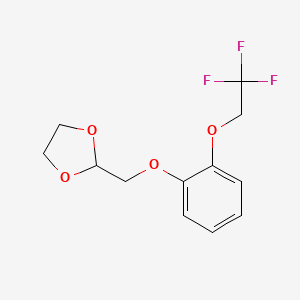
![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)
